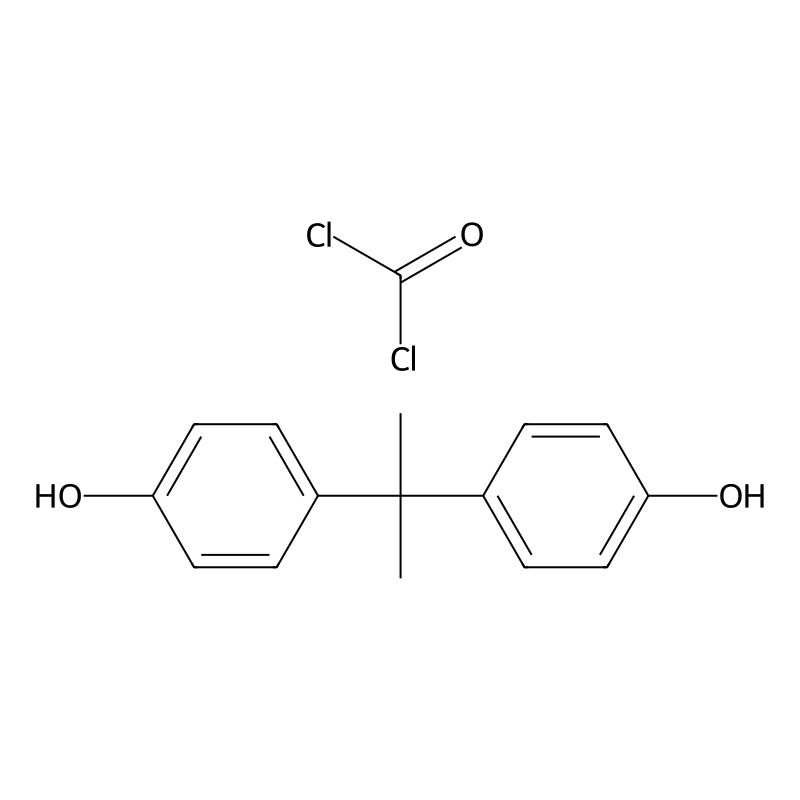

Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Carbonyl dichloride, also known as phosgene, is a highly toxic chemical compound with the formula . It appears as a colorless gas or a volatile liquid with a faint odor reminiscent of freshly cut hay. Phosgene is primarily used in the production of isocyanates, which are precursors for polyurethane foams and other polymers. Due to its toxicity, phosgene is classified as a chemical warfare agent and poses significant health risks upon exposure, including respiratory distress and potential fatality.

- Hydrolysis: Phosgene reacts with water to produce carbon dioxide and hydrochloric acid:

- Reactions with Amines: It reacts with primary amines to form carbamates or ureas, which are essential in the synthesis of various pharmaceuticals:

- Formation of Isocyanates: Phosgene is crucial in synthesizing isocyanates from amines, which are vital for producing polyurethanes:

Phosgene exhibits significant biological activity primarily as a toxic agent. It acts as a pulmonary irritant, causing severe damage to lung tissue upon inhalation. Symptoms of exposure include coughing, difficulty breathing, and chest pain. The mechanism of toxicity involves the formation of reactive intermediates that can alkylate cellular components, leading to cell death and inflammation. Long-term exposure can result in chronic respiratory issues and pulmonary edema.

Phosgene is synthesized through several methods:

- Carbon Monoxide and Chlorine Reaction: The primary industrial method involves the reaction of carbon monoxide with chlorine gas over activated carbon at elevated temperatures:

- From Chlorinated Hydrocarbons: Phosgene can also be generated by chlorinating hydrocarbons in the presence of carbon monoxide.

- Laboratory Synthesis: In laboratory settings, phosgene can be produced by reacting chloroform with phosphorus oxychloride or by the thermal decomposition of certain chlorinated compounds.

Phosgene's applications span several industries:

- Chemical Manufacturing: It is primarily used in the production of isocyanates for polyurethane production.

- Pharmaceuticals: Phosgene serves as an intermediate in synthesizing various pharmaceutical compounds.

- Agricultural Chemicals: It is utilized in the manufacture of pesticides and

Industrial Production via Carbon Monoxide and Chlorine

Phosgene, also known by its systematic name carbonyl dichloride, is primarily synthesized on an industrial scale through the reaction of carbon monoxide and chlorine gas in the presence of activated carbon as a catalyst [1]. This exothermic reaction (ΔH = −107.6 kJ mol−1) is typically performed under carefully controlled conditions to manage the significant heat release [1] [2]. The overall reaction can be represented as:

CO + Cl₂ → COCl₂

Industrial phosgene production is conducted in tubular reactors filled with activated carbon, where the reaction temperature is carefully maintained between 50-150°C [2] [3]. At temperatures above 200°C, phosgene begins to decompose back into carbon monoxide and chlorine, which necessitates efficient cooling systems [3]. The reaction kinetics have been extensively studied, with an activation energy for phosgene synthesis determined to be approximately 43.0 ± 1.1 kJ mol−1, indicating that the reaction is under chemical control rather than diffusion-limited [1] [22].

Table 1: Key Parameters for Industrial Phosgene Production

| Parameter | Value | Notes |

|---|---|---|

| Reaction Temperature | 50-150°C | Optimal temperature ~150°C [25] |

| Catalyst | Activated Carbon | Various types including Norit RX3 Extra [1] [5] |

| Activation Energy | 43.0 ± 1.1 kJ mol−1 | Under chemical control [1] [22] |

| Reaction Enthalpy | -107.6 kJ mol−1 | Highly exothermic [1] [2] |

| Reactor Type | Tubular | With efficient cooling systems [2] |

| Carbon Monoxide Excess | 3-10% | To ensure low chlorine content in product [2] |

Modern industrial processes often employ a two-stage approach to maximize conversion and product purity [2]. In the first stage, approximately 95-98% of the chlorine reacts with carbon monoxide at temperatures above 250°C, followed by cooling of the reaction gases to 50-120°C before entering a second reactor where the reaction is completed [2]. This approach allows for the production of phosgene with residual chlorine content below 50 ppm, which is essential for many downstream applications [2] [5].

Photochemical Oxidation of Chloroform

An alternative method for phosgene synthesis involves the photochemical oxidation of chloroform (CHCl₃) in the presence of oxygen [3] [24]. This approach has gained attention as a potential laboratory-scale synthesis route that avoids the direct handling of carbon monoxide and chlorine gases [3]. The reaction proceeds through a radical chain mechanism initiated by the photolytic cleavage of a carbon-chlorine bond in chloroform [24].

The photochemical oxidation mechanism can be summarized as follows:

- Photolytic cleavage of C-Cl bond: CHCl₃ + hν → - CHCl₂ + Cl-

- Hydrogen abstraction: Cl- + CHCl₃ → HCl + - CCl₃

- Oxygen addition: - CCl₃ + O₂ → COCl₂ + Cl-

This reaction is typically conducted using ultraviolet light from low-pressure mercury lamps that emit at wavelengths of 184.9 and 253.7 nm [24]. Research has demonstrated that the photochemical oxidation of chloroform can occur efficiently at room temperature with oxygen bubbling through the reaction mixture [3] [24]. Recent studies have also shown that the addition of small amounts of chlorine (approximately 2%) can enable the reaction to proceed under visible light irradiation from white LEDs, expanding the potential applications of this synthetic approach [24].

The photochemical method offers several advantages for laboratory-scale synthesis, including the ability to generate phosgene on demand and in situ for immediate use in subsequent reactions, thereby avoiding the storage and handling of this reactive compound [3] [24].

Green Chemistry Approaches for Phosgene Alternatives

Due to the inherent hazards associated with phosgene, significant research efforts have been directed toward developing greener alternatives that can provide similar chemical functionality [4]. One of the most promising approaches involves the use of carbon dioxide as a substitute for phosgene in various synthetic applications [4] [19].

Carbon dioxide can serve as a carbonyl source in reactions with alcohols to form carbonates, which can then be used in place of phosgene-derived intermediates [4]. This approach aligns with green chemistry principles by utilizing an abundant and non-toxic feedstock while simultaneously contributing to carbon dioxide recycling [4] [19].

Several alternative carbonylation agents have been developed to replace phosgene:

Diphenyl carbonate (DPC) has emerged as a significant alternative, particularly for polycarbonate synthesis [30] [32]. DPC can be synthesized through various routes, including:

Dimethyl carbonate serves as another important phosgene alternative, particularly as a methylating and carbonylating agent [31] [34]. Its production from carbon dioxide represents a sustainable approach to chemical synthesis [31].

Research into catalytic systems for the direct conversion of carbon dioxide to useful carbonates has intensified in recent years [30] [38]. For example, a ZnCl₂/Cu(OTf)₂ composite catalyst system has demonstrated high efficiency for the synthesis of diphenyl carbonate from carbon dioxide and phenol under mild conditions, even at atmospheric pressure [30]. Similarly, transesterification processes using dimethyl carbonate with phenol have been optimized using various catalysts to achieve higher yields of diphenyl carbonate [31] [45].

Table 2: Comparison of Green Chemistry Approaches for Phosgene Alternatives

| Approach | Starting Materials | Catalysts | Yield of DPC | Reference |

|---|---|---|---|---|

| Direct CO₂ Conversion | CO₂, Phenol, CCl₄ | ZnCl₂/Cu(OTf)₂ | High yield under mild conditions | [30] |

| Transesterification | Dibutyl carbonate, Phenol | Zn/Ti oxides (3ZnTi-400) | 13% DPC, 51% BPC | [45] |

| Oxidative Carbonylation | Phenol, CO, O₂ | Various metal catalysts | Variable (process-dependent) | [32] |

These green chemistry approaches represent significant progress toward more sustainable chemical manufacturing processes that reduce or eliminate the need for phosgene while maintaining the ability to produce valuable chemical intermediates and polymers [4] [19] [30].

Bisphenol A (4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol) Synthesis

Acid-Catalyzed Condensation of Phenol and Acetone

Bisphenol A (4-[2-(4-hydroxyphenyl)propan-2-yl]phenol) is primarily synthesized through the acid-catalyzed condensation reaction between phenol and acetone [6] [7]. This reaction involves two moles of phenol reacting with one mole of acetone to form bisphenol A with the elimination of water [7] [8]. The reaction can be represented as:

2 C₆H₅OH + (CH₃)₂CO → (HOC₆H₄)₂C(CH₃)₂ + H₂O

Traditionally, this condensation reaction has been catalyzed by strong mineral acids such as hydrochloric acid [7]. However, due to corrosion issues and environmental concerns associated with mineral acids, ion exchange resins have become widely adopted as heterogeneous catalysts for this process [7] [8]. These cation exchange resins, particularly those containing sulfonic acid groups, provide an effective acidic environment for the reaction while mitigating equipment corrosion and simplifying waste treatment [7].

The reaction mechanism proceeds through several steps [28]:

- Protonation of acetone by the acid catalyst to form a carbocation

- Nucleophilic attack by phenol on the protonated acetone

- Deprotonation to form an intermediate alcohol

- Protonation of the hydroxyl group of the intermediate

- Second nucleophilic attack by another phenol molecule

- Deprotonation to form bisphenol A

The reaction is typically conducted with an excess of phenol to drive the equilibrium toward bisphenol A formation and to minimize the formation of by-products [7] [12]. The reaction temperature is usually maintained around 70-80°C to optimize the reaction rate while minimizing side reactions [7] [13].

Recent advancements in catalyst development have focused on improving the activity and selectivity of ion exchange resins through modification with thiol-containing compounds [8] [13]. For example, macroreticular ion exchange resins modified with alkylmercaptoamines have demonstrated enhanced catalytic activity and selectivity for bisphenol A synthesis [8]. These modified catalysts can achieve higher conversion rates and improved para-para isomer selectivity compared to unmodified resins [8] [9].

Table 3: Comparison of Catalyst Systems for Bisphenol A Synthesis

| Catalyst Type | Advantages | Disadvantages | Selectivity for p,p'-BPA |

|---|---|---|---|

| Mineral Acids (HCl) | High activity, low cost | Corrosion, waste treatment issues | Moderate |

| Unmodified Ion Exchange Resins | Reduced corrosion, reusable | Lower activity than mineral acids | Moderate |

| Modified Ion Exchange Resins | High activity, high selectivity, reusable | More complex preparation | High |

| Layered Silicate Catalysts | High selectivity for p,p'-isomer | Limited industrial application | Very high |

Research has also explored alternative catalyst systems, such as sulfonated layered silicates, which have shown promising results for selective bisphenol A synthesis [9]. When these materials were used as acid catalysts for the condensation between phenol and acetone, they demonstrated high selectivity for the para-para isomer of bisphenol A over the ortho-para isomer [9].

Purification and Isomer Separation Techniques

The crude bisphenol A obtained from the condensation reaction contains various impurities, including isomers, unreacted starting materials, and by-products that must be removed to obtain high-purity bisphenol A suitable for polymer applications [10] [11]. The main isomers present in crude bisphenol A are the para-para (p,p') isomer, which is the desired product, and the ortho-para (o,p') isomer, which is considered an impurity [27] [29].

Several purification techniques have been developed to obtain high-purity bisphenol A:

Crystallization from organic solvents: This traditional method involves dissolving crude bisphenol A in a suitable organic solvent, followed by cooling to crystallize the pure product [10]. However, this approach often produces fine, needle-like crystals that are difficult to handle and may occlude solvent molecules [10].

Aqueous crystallization: This improved method involves mixing molten crude bisphenol A with water and cooling the mixture to yield larger, less needle-like crystals [10] [26]. The crystallized bisphenol A is then separated from the mother liquor and washed with an organic solvent to remove surface impurities [10] [26].

Combined aqueous crystallization and organic solvent washing: An advanced technique involves crystallizing bisphenol A in water followed by treatment with an organic solvent while maintaining the aqueous phase [26]. This creates a three-phase system (organic solvent with impurities, aqueous layer, and purified bisphenol A crystals) that allows for effective removal of impurities while preventing solvent occlusion on the crystal surfaces [10] [26].

The separation of bisphenol A isomers is particularly important for obtaining high-quality product [27] [29]. Under HPLC conditions, the para-para isomers typically elute first, followed by the ortho-para isomers, and finally the ortho-ortho isomers [27]. This elution order can be reversed under GC conditions [27]. Column chromatography has also been employed for isomer separation, with the ortho-ortho isomer typically eluting faster than the para-para and ortho-para isomers [29].

Table 4: Bisphenol A Purification Methods and Their Characteristics

| Purification Method | Crystal Characteristics | Purity Level | Solvent Occlusion | Process Complexity |

|---|---|---|---|---|

| Organic Solvent Crystallization | Fine, needle-like | High | Significant | Moderate |

| Aqueous Crystallization | Larger, less needle-like | High | Minimal | Moderate |

| Combined Aqueous/Organic Method | Large, well-formed | Very high | Minimal | Low to moderate |

| Adduct Formation with Phenol | Crystalline adduct | Very high | Moderate | High |

Industrial purification processes often involve the formation of a bisphenol A-phenol adduct, which crystallizes more readily than bisphenol A itself [6] [12]. This adduct can be separated from impurities and then decomposed to recover pure bisphenol A [12]. The purification process may also include multiple crystallization steps, filtration, and washing operations to achieve the desired purity level [10] [12].

Recent advancements in purification technology have focused on continuous crystallization processes that offer improved efficiency and product quality compared to batch operations [6] [10]. These continuous processes can provide better control over crystal size distribution and reduce processing time while maintaining high product purity [6].

Interfacial Polymerization for Polycarbonate Production

Reaction Mechanisms of Phosgene and Bisphenol A

The production of polycarbonate through interfacial polymerization involves the reaction between phosgene and bisphenol A at the interface of two immiscible phases: an aqueous phase containing bisphenol A and a water-immiscible organic solvent containing phosgene [14] [16]. This process is one of the most widely used methods for polycarbonate production due to its ability to generate high molecular weight polymers with excellent properties [14] [16].

The reaction mechanism of interfacial polymerization proceeds through several steps [14] [21]:

- Deprotonation of bisphenol A in the aqueous phase by a base (typically sodium hydroxide) to form the bisphenolate anion

- Migration of the bisphenolate anion to the interface between the aqueous and organic phases

- Reaction of the bisphenolate anion with phosgene at the interface to form a chloroformate intermediate

- Further reaction of the chloroformate intermediate with another bisphenolate anion to form a carbonate linkage and release chloride ion

- Continuation of this process to build the polymer chain

The interfacial nature of this polymerization provides several advantages, including efficient heat dissipation of the exothermic reaction and the ability to achieve high molecular weights due to the separation of reactants until they meet at the interface [14] [16]. The reaction is typically conducted at ambient temperature or slightly elevated temperatures (20-40°C) to maintain control over the reaction and prevent degradation of the polymer [14] [20].

The molecular weight of polycarbonate produced through interfacial polymerization can range from 20,000 to over 50,000 g/mol, depending on reaction conditions and the presence of chain terminators [37] [41]. Higher molecular weight polycarbonates generally exhibit superior mechanical properties but can be more challenging to process [41].

Recent research has explored variations of the interfacial polymerization process, such as the photo-on-demand interfacial polymerization method, which utilizes the in situ generation of phosgene from chloroform under ultraviolet irradiation [14]. This approach offers potential advantages for small-scale synthesis by avoiding the direct handling of phosgene [14].

Role of Phase Transfer Catalysts

Phase transfer catalysts play a crucial role in enhancing the efficiency of interfacial polymerization for polycarbonate production [18] [20]. These catalysts facilitate the transport of reactants across the interface between the aqueous and organic phases, thereby accelerating the polymerization reaction and improving polymer properties [18].

Quaternary ammonium salts, particularly tetrabutylammonium bromide (TBAB), are commonly employed as phase transfer catalysts in polycarbonate synthesis [18] [36]. TBAB functions as an efficient homogeneous phase-transfer catalyst due to its ability to dissolve in both aqueous and organic phases, which helps transport water-soluble anionic reactants (bisphenolate anions) into the organic phase where they can react with phosgene [36].

The mechanism of phase transfer catalysis in polycarbonate synthesis involves [18] [36]:

- Formation of an ion pair between the quaternary ammonium cation and the bisphenolate anion in the aqueous phase

- Migration of this ion pair to the organic phase due to the lipophilic nature of the quaternary ammonium cation

- Reaction of the transported bisphenolate anion with phosgene in the organic phase

- Return of the quaternary ammonium cation to the aqueous phase to repeat the cycle

The effectiveness of phase transfer catalysts is influenced by several factors, including the structure of the quaternary ammonium salt, the reaction temperature, and the agitation intensity [18] [36]. Studies have shown that phase transfer catalysts can significantly enhance the rate of polymerization and allow for the production of high molecular weight polycarbonates under milder conditions [18].

In addition to tetrabutylammonium bromide, other phase transfer catalysts such as triethylamine have been employed in polycarbonate synthesis [15] [20]. These catalysts not only accelerate the reaction but can also influence the molecular weight distribution and end-group composition of the resulting polymer [15] [20].

Table 5: Common Phase Transfer Catalysts for Polycarbonate Synthesis

| Catalyst | Chemical Structure | Advantages | Applications |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | [(C₄H₉)₄N]⁺Br⁻ | High efficiency, soluble in both phases | General polycarbonate synthesis |

| Triethylamine | (C₂H₅)₃N | Promotes high molecular weight | Specialized applications |

| Crown Ethers | Cyclic polyethers | Highly selective ion transport | Research applications |

Recent research has explored the development of more environmentally friendly phase transfer catalysts and reaction conditions to reduce the environmental impact of polycarbonate production [18] [36]. These efforts align with the broader trend toward greener chemical processes in the polymer industry [18].

Non-Phosgene Melt Transesterification Processes

Due to concerns associated with phosgene, alternative non-phosgene routes for polycarbonate production have been developed, with melt transesterification emerging as the most commercially viable alternative [19] [31]. This process involves the transesterification reaction between bisphenol A and diphenyl carbonate (DPC) in the melt phase, eliminating the need for phosgene and organic solvents [19] [39].

The melt transesterification process typically proceeds in two stages [19] [39]:

- Initial transesterification at moderate temperatures (180-220°C) to form oligomers

- Polymerization at higher temperatures (240-300°C) under reduced pressure to remove phenol and increase molecular weight

The reaction is typically catalyzed by metal compounds, such as titanium, zinc, or lithium alkoxides, which promote the transesterification reaction while minimizing side reactions [31] [39]. The transesterification reaction is equilibrium-limited, necessitating the continuous removal of phenol to drive the reaction toward polymer formation [31] [39].

One of the key advantages of the melt transesterification process is its environmental profile, as it eliminates the use of toxic phosgene and chlorinated solvents [19]. However, the process presents challenges in achieving the high molecular weights obtainable through interfacial polymerization and may require longer reaction times and higher temperatures [19] [39].

Significant research has focused on improving catalyst systems for melt transesterification to enhance reaction rates and polymer properties [31] [39]. For example, heterocyclic borate salt catalysts have shown promise for promoting efficient transesterification under milder conditions [39]. Similarly, composite catalysts containing multiple metal components have demonstrated synergistic effects that improve both reaction rate and selectivity [31].

Table 6: Comparison of Interfacial Polymerization and Melt Transesterification for Polycarbonate Production

| Parameter | Interfacial Polymerization | Melt Transesterification |

|---|---|---|

| Starting Materials | Phosgene, Bisphenol A | Diphenyl Carbonate, Bisphenol A |

| Reaction Temperature | 20-40°C | 180-300°C |

| Reaction Pressure | Ambient | Reduced pressure in final stage |

| Solvents | Chlorinated organic solvents | Solvent-free |

| Catalysts | Phase transfer catalysts | Metal alkoxides |

| Molecular Weight Range | Up to 50,000+ g/mol | Typically lower than interfacial |

| Environmental Impact | Higher due to phosgene and solvents | Lower, more environmentally friendly |

A notable advancement in non-phosgene polycarbonate production is the development of processes that utilize carbon dioxide as a starting material for diphenyl carbonate synthesis [19] [30]. For example, Asahi Kasei has developed a commercial process that converts carbon dioxide and ethylene oxide to diphenyl carbonate, which is subsequently used in melt transesterification with bisphenol A to produce polycarbonate [19]. This approach represents a significant step toward more sustainable polymer production by utilizing carbon dioxide as a renewable carbon source [19] [30].

Structural Characterization

Crystallographic Analysis of Phosgene and Bisphenol A

The crystallographic characteristics of both carbonyl dichloride (phosgene) and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (bisphenol A) provide fundamental insights into their molecular arrangements and intermolecular interactions. Phosgene, with its molecular weight of 98.92 g/mol, exhibits a planar molecular geometry with a central carbonyl carbon bonded to two chlorine atoms [1] [2]. The compound demonstrates a melting point of -127.8°C and a boiling point of 8.3°C, reflecting its gaseous nature under standard conditions [1] [2].

Bisphenol A presents a more complex crystallographic structure, with a molecular weight of 228.29 g/mol and a melting point of 156.5°C [3] [4] [5]. The compound crystallizes in the monoclinic space group P21/n, where the glide plane notation indicates specific symmetry operations within the crystal lattice [6]. The crystal structure of bisphenol A has been extensively characterized through X-ray crystallographic analysis, revealing that the molecule adopts a specific conformation with the two phenolic rings positioned at distinct angles relative to the central isopropylidene bridge [7] [8].

The crystallographic analysis of bisphenol A demonstrates significant intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, contributing to the stability of the crystal structure [9] [8]. These hydrogen bonding networks extend along the crystallographic axes, creating a three-dimensional framework that influences the material's thermal and mechanical properties. The crystal structure exhibits specific intermolecular distances that have been characterized through systematic crystallographic studies, revealing the relationship between molecular packing and macroscopic properties [9].

Spectroscopic Profiles (FTIR, NMR, UV-Vis)

The spectroscopic characterization of phosgene reveals distinct absorption patterns that enable reliable identification and quantification. Fourier Transform Infrared (FTIR) spectroscopy shows characteristic peaks at 1832 and 1820 cm⁻¹ corresponding to the carbonyl stretch vibrations, appearing as a distinctive doublet pattern [10] [11]. The carbon-chlorine stretching vibration appears at 843 cm⁻¹, providing a secondary identification feature [10] [11]. Ultraviolet-visible spectroscopy demonstrates a characteristic π → π* transition at 230 nm, though this absorption may overlap with other chlorinated compounds [10].

Nuclear Magnetic Resonance (NMR) spectroscopy of phosgene presents unique challenges due to its gaseous nature and reactivity. Carbon-13 NMR analysis shows the carbonyl carbon resonance at approximately 98-100 ppm, consistent with the deshielded nature of the carbonyl carbon in the presence of electron-withdrawing chlorine substituents [12] [13]. The NMR characterization requires specialized sample preparation techniques involving sealed glass vials and controlled atmospheric conditions to maintain sample integrity [12].

Bisphenol A exhibits well-defined spectroscopic characteristics across multiple analytical techniques. Proton NMR spectroscopy reveals aromatic proton signals in the 6.6-7.0 ppm region, with the characteristic isopropylidene methyl groups appearing at 1.53 ppm [14] [4]. The phenolic hydroxyl protons resonate at 9.16 ppm, significantly downfield due to the electron-withdrawing nature of the aromatic ring system [14] [4]. UV-Vis spectroscopy shows a primary absorption maximum at 278 nm, which serves as the basis for quantitative analytical methods [15] [16].

The infrared spectroscopic profile of bisphenol A demonstrates characteristic hydroxyl stretching vibrations in the 3200-3500 cm⁻¹ region, with aromatic carbon-carbon stretching modes appearing at 1500-1600 cm⁻¹ [4]. These spectroscopic fingerprints provide reliable identification methods and have been extensively used for quality control and analytical applications in polycarbonate manufacturing processes.

Thermodynamic and Kinetic Behavior

Vapor Pressure and Solubility

The vapor pressure characteristics of phosgene demonstrate its highly volatile nature, with a vapor pressure of 1215 mmHg at 20°C, significantly exceeding atmospheric pressure and explaining its gaseous state under normal conditions [1] [2] [17]. The critical temperature of 181.85°C and critical pressure of 5.67 MPa define the thermodynamic boundaries beyond which distinct liquid and gas phases cannot exist [2] [18]. These properties are crucial for understanding the behavior of phosgene in industrial processes and environmental release scenarios.

Phosgene exhibits unique solubility characteristics that depend strongly on the chemical nature of the solvent. In aqueous media, phosgene does not dissolve in the conventional sense but undergoes rapid hydrolysis to form carbon dioxide and hydrochloric acid [2] [19] [20]. This reaction proceeds with a characteristic rate that depends on temperature, pH, and the presence of catalytic species. The hydrolysis reaction is essentially irreversible under typical conditions, with complete conversion occurring within minutes to hours depending on the specific conditions [2] [19].

In organic solvents, phosgene demonstrates high solubility and stability, particularly in chlorinated hydrocarbons such as chloroform and carbon tetrachloride [17]. This stability in non-aqueous media forms the basis for its use as a reagent in organic synthesis, where controlled reactions can be conducted without interference from hydrolysis reactions [21] [22]. The solubility in organic media enables the development of specialized synthetic methodologies for pharmaceutical and polymer synthesis applications.

Bisphenol A exhibits moderate water solubility ranging from 120-300 mg/L at 25°C, classified as slightly soluble according to standard pharmaceutical classification systems [23] [24] [25]. The solubility demonstrates temperature dependence, with increased dissolution observed at elevated temperatures. The thermodynamic analysis reveals that dissolution is characterized by negative enthalpy and Gibbs energy values, indicating an exothermic and spontaneous process [24] [26].

The compound shows excellent solubility in organic solvents including ethanol, acetone, methanol, and toluene [24] [27]. The octanol-water partition coefficient (log Kow) ranges from 2.2 to 3.4, indicating moderate lipophilicity and suggesting potential for bioaccumulation in biological systems [23]. This property profile influences the environmental fate and transport characteristics of bisphenol A in aquatic and terrestrial environments.

Reactivity in Aqueous and Organic Media

The reactivity profile of phosgene varies dramatically between aqueous and organic environments. In aqueous systems, phosgene undergoes rapid hydrolysis according to the reaction: COCl₂ + H₂O → CO₂ + 2HCl [2] [19] [20]. This reaction proceeds with kinetics that follow pseudo-first-order behavior when water is in excess, with rate constants dependent on temperature and pH conditions. The activation energy for this process is relatively low, consistent with the rapid reaction rates observed experimentally [19].

The hydrolysis reaction generates hydrochloric acid, which can catalyze further reactions and contribute to the corrosive nature of the resulting solution. In biological systems, phosgene reacts with nucleophilic sites including amino groups, hydroxyl groups, and thiol groups, leading to the formation of covalent adducts that interfere with normal cellular functions [19] [20]. These reactions proceed through acylation mechanisms and are responsible for the toxic effects observed upon exposure.

In organic media, phosgene demonstrates controlled reactivity that can be manipulated for synthetic applications. Reactions with alcohols produce chloroformate intermediates, while reactions with amines generate isocyanates with the concurrent release of hydrogen chloride [21] [19] [28]. The reaction kinetics in organic solvents can be controlled through choice of solvent, temperature, and the presence of catalytic species.

Recent developments in phosgene chemistry have demonstrated novel catalytic pathways using ionic liquid systems, where the activation energy for phosgene formation can be reduced to 57-78 kJ/mol compared to traditional carbon-catalyzed processes [28]. These innovations enable room-temperature synthesis protocols with improved safety profiles and reduced energy requirements.

Bisphenol A exhibits enhanced stability in aqueous alkaline conditions, with degradation rates dependent on pH, temperature, and the presence of oxidizing species [29] [30]. In acidic environments, the compound demonstrates increased stability due to protonation of the hydroxyl groups, which reduces nucleophilic character and reactivity [25]. The thermodynamic parameters for dissolution indicate spontaneous and exothermic behavior across a range of solvent systems [26].

The compound undergoes thermal degradation at temperatures exceeding 250°C, with the onset temperature dependent on atmospheric conditions and the presence of catalytic impurities [31] [32]. The degradation pathway involves initial chain scission reactions followed by more complex rearrangement and condensation processes that ultimately lead to char formation and volatile product evolution.

Polymer Properties

Molecular Weight Distribution in Polycarbonates

Polycarbonate polymers derived from the reaction of phosgene and bisphenol A exhibit one of the broadest molecular weight distributions among commercial thermoplastics, with typical ranges spanning from 50,000 to 300,000 Daltons [33] [34]. The molecular weight distribution is characterized by multiple parameters including number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), which collectively define the polymer's processing and performance characteristics.

The number average molecular weight typically ranges from 42,000 to 125,000 Da, while weight average molecular weights extend from 252,000 to 300,000 Da [33] [34] [35]. High-quality polycarbonate materials demonstrate narrow molecular weight distributions with polydispersity indices ranging from 1.07 to 1.10, indicating well-controlled polymerization conditions and minimal side reactions [35]. These narrow distributions are associated with improved mechanical properties and enhanced processing characteristics.

The molecular weight distribution significantly influences the rheological behavior of polycarbonate melts, with higher molecular weight fractions contributing to increased melt viscosity and enhanced mechanical strength [34] [36]. The critical molecular weight for entanglement formation ranges from 50,000 to 300,000 Da, representing the threshold above which polymer chains begin to exhibit entangled behavior that affects flow properties and mechanical performance [33] [34].

Recent advances in polymerization technology have enabled the synthesis of ultra-high molecular weight polycarbonates with narrow distributions, achieving molecular weights exceeding 500,000 Da while maintaining PDI values below 1.2 [35]. These materials demonstrate exceptional mechanical properties including enhanced impact resistance and improved environmental stress crack resistance compared to conventional grades.

The entanglement molecular weight (Me) for polycarbonate systems ranges from 1,600 to 56,000 Da depending on the specific polymer architecture and measurement conditions [35]. This parameter is crucial for understanding the relationship between molecular structure and macroscopic mechanical properties, particularly in applications requiring high toughness and durability.

Thermal Stability and Glass Transition Temperature

The thermal stability of polycarbonate materials derived from bisphenol A and phosgene demonstrates exceptional performance characteristics that enable applications in demanding high-temperature environments. The glass transition temperature ranges from 141°C to 149°C as determined by various analytical techniques including differential scanning calorimetry, dynamic mechanical analysis, and dielectric spectroscopy [37] [38] [39]. This relatively high glass transition temperature contributes to the material's dimensional stability and mechanical performance at elevated service temperatures.

The glass transition temperature exhibits molecular weight dependence, with lower molecular weight materials showing reduced transition temperatures due to increased chain end mobility and reduced intermolecular interactions [37]. The relationship between molecular weight and glass transition temperature follows established polymer physics principles, with the transition temperature approaching an asymptotic value as molecular weight increases beyond the critical entanglement threshold.

Thermal degradation studies reveal that polycarbonate materials maintain stability below 250°C in inert atmospheres, with minimal mass loss and property retention [31] [32]. The onset of thermal degradation typically occurs between 336°C and 413°C depending on the molecular weight distribution and the presence of stabilizing additives [31]. The degradation process involves multiple mechanisms including random chain scission, depolymerization, and the formation of cyclic oligomers.

The thermal degradation kinetics demonstrate activation energies ranging from 200 to 400 kJ/mol, indicating the robust nature of the polycarbonate backbone structure [31] [40]. Mass spectrometric analysis of degradation products reveals the formation of bisphenol A, phenol, carbon dioxide, and various oligomeric species, consistent with multiple competing degradation pathways [41] [40].

Advanced thermal analysis techniques including simultaneous thermogravimetric analysis and differential scanning calorimetry have revealed that polycarbonate degradation proceeds through distinct stages corresponding to different molecular processes [31]. The initial stage involves chain end reactions and the loss of volatile impurities, followed by main chain degradation and finally char formation at temperatures exceeding 500°C.

The incorporation of nanofillers and additives can significantly enhance the thermal stability of polycarbonate materials, with increases in degradation onset temperatures of 50-80°C reported for well-dispersed nanocomposite systems [31]. These improvements are attributed to barrier effects that limit volatile transport and radical scavenging mechanisms that interrupt degradation chain reactions.

| Property | Phosgene | Bisphenol A | Polycarbonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 98.92 [1] [2] | 228.29 [3] [4] | 50,000-300,000 [33] [34] |

| Melting/Glass Transition Point (°C) | -127.8 [1] [2] | 156.5 [5] | 141-149 [37] [38] [39] |

| Thermal Stability Range (°C) | Below 250 [2] [32] | Below 200 [25] | Below 250 [31] [32] |

| Vapor Pressure at 20°C | 1215 mmHg [1] [2] | 5.32-5.0 Pa [23] | Negligible |

| Water Solubility | Reacts [2] [19] | 120-300 mg/L [23] [24] | Insoluble |

| Spectroscopic Method | Phosgene | Bisphenol A |

|---|---|---|

| FTIR C=O stretch (cm⁻¹) | 1832, 1820 [10] [11] | N/A |

| FTIR O-H stretch (cm⁻¹) | N/A | 3200-3500 [4] |

| ¹H NMR - Aromatic (ppm) | N/A | 6.6-7.0 [14] [4] |

| ¹H NMR - Methyl (ppm) | N/A | 1.53 [14] [4] |

| UV-Vis λmax (nm) | 230 [10] | 278 [15] |

| ¹³C NMR (ppm) | ≈98-100 [12] [13] | Aromatic region |

| Thermodynamic Property | Phosgene | Bisphenol A |

|---|---|---|

| ΔHf° (kJ/mol) | -220.1 ± 0.96 [18] [42] | Temperature dependent [43] |

| ΔGf° (kJ/mol) | -206.9 [18] | Negative (spontaneous) [24] [26] |

| Critical Temperature (K) | 455.15 [18] [44] | N/A |

| Activation Energy (kJ/mol) | 32-78 [28] | Process dependent |

| Heat Capacity (J/mol·K) | 57.3 [42] [45] | Temperature dependent [43] [46] |

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).